KRH-3955

描述

属性

CAS 编号 |

1097732-62-1 |

|---|---|

分子式 |

C40H63N7O18 |

分子量 |

930.0 g/mol |

IUPAC 名称 |

tris((2R,3R)-2,3-dihydroxybutanedioic acid);N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine |

InChI |

InChI=1S/C28H45N7.3C4H6O6/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;3*5-1(3(7)8)2(6)4(9)10/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1-2,5-6H,(H,7,8)(H,9,10)/t;3*1-,2-/m.111/s1 |

InChI 键 |

PVKNAUJEVORNRR-NOKJQLKVSA-N |

手性 SMILES |

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

KRH-3955; KRH 3955; KRH3955; KRH3955 Salt. |

产品来源 |

United States |

Foundational & Exploratory

KRH-3955: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a potent and orally bioavailable small molecule that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] In the context of Human Immunodeficiency Virus Type 1 (HIV-1), this compound functions as an entry inhibitor, specifically targeting X4-tropic strains of the virus.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: CXCR4 Antagonism

This compound exerts its anti-HIV-1 activity by preventing the virus from entering host cells. HIV-1 entry is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding event induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. HIV-1 strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, while X4-tropic viruses utilize CXCR4.

This compound specifically targets the CXCR4 co-receptor.[1][2] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes. This blockade of viral entry effectively halts the HIV-1 replication cycle at its earliest stage for X4-tropic viruses.

Signaling Pathway

The interaction of this compound with CXCR4 not only blocks viral entry but also interferes with the natural signaling cascade initiated by the binding of the endogenous ligand, stromal cell-derived factor-1α (SDF-1α). This compound has been shown to inhibit SDF-1α binding to CXCR4 and the subsequent calcium signaling.[1][2]

Caption: Mechanism of this compound as a CXCR4 antagonist in HIV-1 entry.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (SDF-1α binding) | 0.61 nM | CHO cells expressing CXCR4 | [1] |

| EC50 (Anti-HIV-1 activity) | 0.3 - 1.0 nM | Activated human PBMCs (X4 and R5X4 HIV-1) | [5] |

| EC50 (Anti-HIV-1 activity) | 0.23 - 1.3 nM | Activated human PBMCs from eight different donors (NL4-3) | [5] |

| IC50 (Drug-resistant strains) | 0.4 - 0.8 nM | CD4/CXCR4 cells (PIs, NRTIs, NNRTIs, multidrug-resistant, T20-resistant) | [5] |

Table 1: In vitro efficacy of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

SDF-1α Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are cultured in appropriate media.

-

Compound Preparation: A serial dilution of this compound is prepared.

-

Binding Reaction:

-

CHO-CXCR4 cells are incubated with various concentrations of this compound.

-

Radiolabeled 125I-SDF-1α is added to the cell suspension.

-

The mixture is incubated to allow for competitive binding.

-

-

Separation: The cell-bound and free radioligand are separated by filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing bound 125I-SDF-1α, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-SDF-1α (IC50) is calculated.

Caption: Workflow for the SDF-1α binding assay.

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

Methodology:

-

Cell Preparation: CXCR4-expressing cells (e.g., Molt-4 T cells) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.

-

Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a flow cytometer or a fluorescence plate reader.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: SDF-1α is added to the cell suspension to stimulate calcium flux.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibition of the SDF-1α-induced calcium flux by this compound is quantified.

Caption: Workflow for the calcium flux assay.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the efficacy of this compound in inhibiting HIV-1 replication in primary human cells.

Methodology:

-

PBMC Isolation and Activation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them susceptible to HIV-1 infection.

-

Infection: Activated PBMCs are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).

-

Compound Treatment: The infected cells are cultured in the presence of serial dilutions of this compound.

-

Culture and Sampling: The cell cultures are maintained for several days, and supernatant samples are collected at regular intervals.

-

p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 antigen is directly proportional to the extent of viral replication.

-

Data Analysis: The effective concentration of this compound that inhibits viral replication by 50% (EC50) is calculated.

Caption: Workflow for assessing anti-HIV-1 activity in PBMCs.

Activity Against Drug-Resistant HIV-1 Strains

A significant advantage of this compound is its activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.[1] this compound has demonstrated potent inhibitory activity against recombinant X4 HIV-1 containing resistance mutations in reverse transcriptase and protease.[1] This is because its mechanism of action, targeting a host cell factor (CXCR4) rather than a viral enzyme, is not affected by mutations that confer resistance to reverse transcriptase inhibitors or protease inhibitors.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist that effectively inhibits the entry of X4-tropic HIV-1 into host cells. Its mechanism of action, distinct from that of currently approved antiretroviral drug classes, makes it a promising candidate for the treatment of HIV-1 infection, particularly in cases involving drug-resistant viral strains. The data and experimental protocols outlined in this guide provide a comprehensive technical understanding of the core mechanism of action of this compound.

References

- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

- 5. immune-system-research.com [immune-system-research.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Development of KRH-3955

Abstract

This compound is a potent, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, it was designed to overcome the poor oral bioavailability of its predecessor while retaining high anti-HIV-1 activity. This compound selectively targets the CXCR4 co-receptor, which is utilized by X4-tropic strains of HIV-1 for entry into host cells. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and pharmacokinetics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Discovery and Rationale

The development of this compound was driven by the need for an orally active CXCR4 antagonist for the treatment of HIV-1 infection. CXCR4 is a critical co-receptor for T-cell tropic (X4) HIV-1 strains, which are often associated with a rapid progression to AIDS.[1][2][3] The initial lead compound, KRH-1636, was a potent and selective CXCR4 inhibitor but was unsuitable for clinical development due to poor oral bioavailability.[4][5]

Through a process of chemical modification of KRH-1636 and subsequent biological screening, this compound was identified.[4] The full chemical name for this compound is N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine tri-(2R,3R)-tartrate.[4] This new derivative demonstrated significantly improved oral bioavailability while exhibiting even more potent anti-HIV-1 activity than both KRH-1636 and the well-known CXCR4 antagonist, AMD3100.[4][5]

Mechanism of Action

This compound functions as a non-peptide, competitive antagonist of the CXCR4 receptor.[2][6] Its mechanism involves several key interactions:

-

Inhibition of Ligand Binding: this compound potently blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), to the receptor.[4][5][7][8] This prevents the natural signaling cascade initiated by SDF-1α.

-

Inhibition of HIV-1 Entry: By occupying the receptor, this compound prevents the viral envelope glycoprotein gp120 of X4-tropic HIV-1 strains from engaging with CXCR4, a necessary step for the fusion of the viral and host cell membranes.[2]

-

Blockade of Downstream Signaling: The binding of this compound to CXCR4 inhibits downstream signaling pathways, most notably the mobilization of intracellular calcium (Ca²⁺) that typically occurs upon receptor activation by SDF-1α.[4][5][8][9]

-

Receptor Binding Site: this compound appears to interact with a broad region of the receptor, involving the first, second, and third extracellular loops (ECLs).[1][4][5][6][8] This binding is distinct from other CXCR4 antagonists like AMD3100.[6]

Caption: Mechanism of this compound as a CXCR4 antagonist.

Preclinical Data: In Vitro Studies

This compound has demonstrated potent and selective activity against X4 and dual-tropic (R5X4) HIV-1 strains in a variety of in vitro assays.

Data Presentation

Table 1: Anti-HIV-1 Activity of this compound in Activated PBMCs [4]

| HIV-1 Strain | Co-receptor Tropism | Donor A EC₅₀ (nM) | Donor B EC₅₀ (nM) |

|---|---|---|---|

| NL4-3 | X4 | 0.3 | 1.0 |

| 89.6 | R5X4 | 0.4 | N/A* |

| JR-CSF | R5 | >200 | >200 |

Virus did not replicate sufficiently for calculation.

Table 2: Anti-HIV-1 Activity (NL4-3 Strain) in PBMCs from Multiple Donors [4]

| Donor | p24 Antigen (ng/ml) | EC₅₀ (nM) | EC₉₀ (nM) |

|---|---|---|---|

| A | 120 | 0.23 | 2.8 |

| B | 17 | 1.0 | 3.5 |

| C | 60 | 0.4 | 2.7 |

| D | 45 | 1.3 | 3.2 |

| E | 98 | 0.6 | 3.1 |

| F | 55 | 0.5 | 2.9 |

| G | 78 | 0.7 | 3.0 |

| H | 82 | 0.9 | 3.3 |

| Mean ± SD | 69.4 ± 33.5 | 0.7 ± 0.3 | 3.1 ± 0.3 |

Table 3: Activity of this compound Against Drug-Resistant HIV-1 Strains [4]

| Virus Type | Resistance Profile | IC₅₀ (nM) |

|---|---|---|

| Recombinant NL4-3 | Resistant to PIs, NRTIs, or NNRTIs | 0.4 - 0.8 |

| Recombinant NL4-3 | Multidrug-Resistant | 0.6 |

| Recombinant NL4-3 | T20 (Enfuvirtide) Resistant | 0.5 |

| A018G Strain | Highly AZT-Resistant | 1.3 |

Table 4: Inhibitory Activity on SDF-1α Binding and Ca²⁺ Signaling [4][7][8]

| Assay | Cell Type | Measurement | Value (nM) |

|---|---|---|---|

| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | IC₅₀ | 0.61 |

| Ca²⁺ Mobilization Inhibition | CXCR4-expressing CHO cells | Dose-dependent inhibition | 10 - 100 |

Experimental Protocols

-

Anti-HIV-1 Activity in PBMCs:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days.

-

Infection: Activated PBMCs were infected with various HIV-1 strains (e.g., NL4-3, JR-CSF).

-

Drug Treatment: Infected cells were cultured in the presence of serial dilutions of this compound.

-

Analysis: After 7 days, culture supernatants were collected and the level of viral replication was quantified by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) were calculated based on the dose-response curve.[4]

-

-

SDF-1α Binding Assay:

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing human CXCR4 were used.

-

Inhibition: Cells were incubated with varying concentrations of this compound.

-

Ligand Binding: Radiolabeled ¹²⁵I-SDF-1α was added to the cell suspension.

-

Measurement: The amount of bound radioactivity was measured to determine the extent of inhibition.

-

Calculation: The 50% inhibitory concentration (IC₅₀) was determined.[4]

-

-

Calcium Mobilization Assay:

-

Cell Preparation: CXCR4-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye.

-

Drug Incubation: Cells were pre-incubated with this compound or a control.

-

Stimulation: SDF-1α was added to stimulate the cells.

-

Analysis: The change in intracellular Ca²⁺ concentration was measured by monitoring the fluorescence intensity over time.[4]

-

Caption: Workflow for in vitro anti-HIV-1 activity assay.

Preclinical Data: In Vivo Studies

The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in rodent and non-human primate models.

Data Presentation

Table 5: Pharmacokinetic Parameters of this compound in Rats [4][7][8]

| Parameter | Route | Dose (mg/kg) | Value |

|---|---|---|---|

| Oral Bioavailability (F) | Oral | 10 | 25.6% |

| Maximum Concentration (Cₘₐₓ) | Oral | 10 | 86.3 ng/mL |

| Terminal Half-life (t₁/₂) | Intravenous | 10 | 99 hours |

| Plasma Clearance (CL) | Intravenous | 10 | 3.9 L/h/kg |

| Volume of Distribution (Vd) | Intravenous | 10 | 374 L/kg |

Efficacy and Safety Findings

-

hu-PBL-SCID Mouse Model: A single oral administration of this compound at 10 mg/kg strongly protected human peripheral blood lymphocyte-reconstituted severe combined immunodeficiency (hu-PBL-SCID) mice from X4 HIV-1 infection.[1][4][8] In one study, only one of five treated mice became infected, compared to four of five mock-treated mice.[8]

-

Cynomolgus Monkey Model:

-

A single oral dose of this compound (ranging from 2 to 200 mg/kg) caused a dose-dependent and long-lasting increase in white blood cell, neutrophil, and lymphocyte counts, which remained elevated for up to 15 days.[10]

-

In monkeys infected with SHIV (simian-human immunodeficiency virus), a single oral dose of 100 mg/kg administered 24 hours before viral exposure did not prevent infection but did prevent the depletion of CD4+ T-cells in all three treated animals.[10]

-

Experimental Protocols

-

hu-PBL-SCID Mouse Efficacy Study:

-

Model: C.B-17 SCID mice were reconstituted with human PBMCs.

-

Treatment: A single oral dose of this compound (10 mg/kg) was administered.

-

Challenge: Mice were challenged intraperitoneally with the X4-tropic HIV-1 NL4-3 strain one day after PBMC reconstitution.

-

Analysis: After 7 days, cells were collected from a peritoneal lavage and cultured. HIV-1 infection was determined by measuring p24 antigen levels via ELISA.[1]

-

-

Pharmacokinetic Study in Rats:

-

Animals: Male Sprague-Dawley rats were used.

-

Administration: this compound was administered either as a single oral dose (10 mg/kg) or a single intravenous dose (10 mg/kg).

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: The concentration of the free form of this compound in plasma was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: Pharmacokinetic parameters were calculated using appropriate software (e.g., WinNonlin).[4]

-

Caption: Workflow for in vivo efficacy study in mice.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist that successfully addresses the primary limitation of its parent compound, KRH-1636, by demonstrating good oral bioavailability.[4][5][9] Its robust in vitro activity against a wide range of X4-tropic HIV-1 strains, including those resistant to other antiretroviral classes, highlights its potential utility in combination therapy.[4][5] Preclinical in vivo studies have confirmed its ability to inhibit viral replication and modulate immune cell counts, further supporting its development.[4][10] The favorable pharmacokinetic profile, particularly its long half-life, suggests the potential for less frequent dosing.[7] Collectively, the data indicate that this compound is a promising therapeutic agent for the treatment of HIV-1 infection and AIDS.[4][5][6]

References

- 1. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Single oral administration of the novel CXCR4 antagonist, this compound, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

KRH-3955: A Technical Guide to its Inhibition of SDF-1α Binding and CXCR4-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] CXCR4, a G-protein coupled receptor, plays a pivotal role in a variety of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6] Its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), activates downstream signaling pathways crucial for cell migration and survival.[7][8] The SDF-1α/CXCR4 axis is also a key player in the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[5][9][10] this compound has demonstrated significant promise as a therapeutic agent by potently inhibiting the binding of SDF-1α to CXCR4, thereby blocking its downstream effects, including HIV-1 infection.[1][2][11] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of SDF-1α binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high-affinity binding to CXCR4 and potent functional antagonism. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Assay Type |

| IC50 (SDF-1α binding) | 0.61 nM | CXCR4-expressing CHO cells | Radioligand Binding Assay |

| EC50 (Anti-HIV-1 NL4-3) | 0.23 - 1.3 nM | Activated human PBMCs | HIV-1 Replication Assay |

| EC50 (Anti-HIV-1) | 0.3 - 1.0 nM | Various | HIV-1 Replication Assay |

| EC50 (Anti-drug resistant HIV-1) | 0.4 - 0.8 nM | CD4/CXCR4 cells | HIV-1 Entry Assay |

| Oral Bioavailability | 25.6% | Rats | Pharmacokinetic Study |

Table 1: Summary of in vitro and in vivo activity of this compound. Data compiled from multiple sources.[1][3][5][11]

Mechanism of Action: Inhibition of SDF-1α/CXCR4 Signaling

This compound exerts its effects by directly competing with SDF-1α for binding to the CXCR4 receptor. The binding of this compound is thought to occur within the transmembrane pocket of CXCR4, involving interactions with the first, second, and third extracellular loops of the receptor.[1][2] This steric hindrance prevents the conformational changes in CXCR4 that are necessary for G-protein coupling and the initiation of downstream signaling cascades.

Upon binding of its ligand SDF-1α, CXCR4 typically activates Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Furthermore, the Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cell migration.[5] this compound effectively blocks this SDF-1α-induced calcium mobilization in a dose-dependent manner.[1][3]

The SDF-1α/CXCR4 axis also activates other important signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and migration.[1][7] By preventing the initial ligand-receptor interaction, this compound abrogates the activation of these critical downstream pathways.

Caption: SDF-1α/CXCR4 signaling and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

SDF-1α Binding Inhibition Assay (Radioligand Competition)

This assay quantifies the ability of this compound to compete with radiolabeled SDF-1α for binding to CXCR4.

Materials:

-

CXCR4-expressing cells (e.g., CHO-CXCR4 or Molt-4 cells)

-

¹²⁵I-labeled SDF-1α

-

This compound

-

Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, CaCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Competition Reaction: In a 96-well plate, add 50 µL of cell suspension to each well. Add 25 µL of varying concentrations of this compound (or unlabeled SDF-1α for positive control) and 25 µL of ¹²⁵I-SDF-1α (final concentration ~0.1 nM). Incubate for 1-2 hours at room temperature with gentle agitation.

-

Washing: Terminate the binding reaction by adding 200 µL of ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with additional ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α (IC50 value) using non-linear regression analysis.

Caption: Workflow for a radioligand binding inhibition assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the SDF-1α-induced increase in intracellular calcium.

Materials:

-

U87.CD4.CXCR4 cells or other suitable CXCR4-expressing cell line

-

Fluorescent calcium indicator dye (e.g., Fluo-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

SDF-1α

-

This compound

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-2 AM dye (typically 4 µM) and Pluronic F-127 (0.02%) in assay buffer and incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.

-

Stimulation and Measurement: Place the plate in a FLIPR instrument. Record a baseline fluorescence reading, then add a pre-determined concentration of SDF-1α (e.g., EC80 concentration) to stimulate the cells. Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of this compound to inhibit the directed migration of cells towards an SDF-1α gradient.

Materials:

-

Chemotactic cells (e.g., Jurkat cells, activated T cells)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

SDF-1α

-

This compound

-

Cell counting solution or flow cytometer

Procedure:

-

Setup: Place Transwell inserts into a 24-well plate. Add assay medium containing SDF-1α to the lower chamber.

-

Cell Preparation: Resuspend cells in assay medium. In a separate tube, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Migration: Add the cell suspension (containing this compound) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer, an automated cell counter, or a flow cytometer.

-

Data Analysis: Determine the percentage of inhibition of migration for each this compound concentration and calculate the IC50 value.

Caption: Logical flow from this compound binding to therapeutic effect.

Anti-HIV-1 Entry Assay

This assay determines the efficacy of this compound in preventing the entry of X4-tropic HIV-1 into target cells.

Materials:

-

Target cells (e.g., activated human peripheral blood mononuclear cells (PBMCs), TZM-bl cells)

-

X4-tropic HIV-1 virus stock (e.g., NL4-3)

-

This compound

-

Culture medium

-

p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)

Procedure:

-

Cell Preparation: Prepare target cells and plate them in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

-

Infection: Add a known amount of X4-tropic HIV-1 to each well.

-

Incubation: Culture the infected cells for a period of 3-7 days.

-

Quantification of Infection: Measure the level of viral replication. This can be done by quantifying the amount of p24 antigen in the culture supernatant using an ELISA, or by measuring luciferase activity in TZM-bl cell lysates.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the 50% effective concentration (EC50).

Conclusion

This compound is a highly potent and specific antagonist of the CXCR4 receptor. Its mechanism of action is centered on the direct inhibition of SDF-1α binding, which effectively blocks the initiation of multiple downstream signaling pathways responsible for cell migration, survival, and HIV-1 entry. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on CXCR4 antagonism. The robust in vitro and in vivo activity of this compound underscores its potential as a therapeutic agent for HIV-1 infection and other diseases where the SDF-1α/CXCR4 axis is implicated, such as cancer metastasis.

References

- 1. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]

- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to KRH-3955: Mechanism of Action in the Blockade of Ca2+ Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KRH-3955, a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor. Its primary focus is on the compound's role in blocking intracellular calcium (Ca2+) signaling, a critical aspect of its mechanism of action. This compound has been identified as a promising therapeutic agent, particularly for its potent inhibitory effects on X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3]

Core Mechanism of Action: CXCR4 Antagonism

This compound functions as a selective and potent antagonist of the CXCR4 receptor.[2][4] CXCR4 is a G-protein-coupled receptor (GPCR) whose natural ligand is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12).[2] The interaction between SDF-1α and CXCR4 is crucial for various physiological processes, but it is also exploited by X4-tropic HIV-1 strains to gain entry into host cells.[2][5]

This compound exerts its effects by directly competing with SDF-1α for binding to CXCR4.[3] It has been shown to inhibit the binding of SDF-1α in a dose-dependent manner.[1] By occupying the receptor, this compound prevents the conformational changes necessary for receptor activation, thereby blocking all subsequent downstream signaling cascades, including the mobilization of intracellular calcium.[3][6]

The SDF-1α/CXCR4 Signaling Cascade and this compound Inhibition

The binding of the ligand SDF-1α to the CXCR4 receptor initiates a well-defined signaling pathway that leads to a transient increase in the concentration of free cytosolic calcium ([Ca2+]i). This process can be summarized as follows:

-

Ligand Binding & Receptor Activation: SDF-1α binds to CXCR4, inducing a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor couples with and activates an intracellular heterotrimeric G-protein (specifically Gαq).

-

PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

-

IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which acts as an intracellular calcium store.

-

Ca2+ Mobilization: The binding of IP3 opens these channels, causing a rapid efflux of Ca2+ from the ER into the cytoplasm, significantly increasing the intracellular Ca2+ concentration.

This compound disrupts this entire cascade at the very first step. By binding to CXCR4, it physically obstructs the interaction with SDF-1α, preventing receptor activation and the subsequent release of intracellular calcium.[1][3] Studies have confirmed that this compound itself does not trigger Ca2+ mobilization, indicating it is a true antagonist and not an agonist.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified across several key assays, demonstrating its high affinity for CXCR4 and its efficacy in functional assays.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| IC50 | Inhibition of SDF-1α binding to CXCR4. | 0.61 nM | [1][6] |

| EC50 | Inhibition of X4 HIV-1 (NL4-3) replication in activated Peripheral Blood Mononuclear Cells (PBMCs). | 0.23 to 1.3 nM | [1][2] |

| EC50 | Inhibition of R5X4 HIV-1 (89.6) replication in activated PBMCs. | 0.3 to 1.0 nM | [1][2] |

| IC50 | Inhibition of infection by recombinant drug-resistant X4 HIV-1 viruses. | 0.4 to 0.8 nM | [6] |

| Inhibition | SDF-1α-induced Ca2+ mobilization. | Dose-dependent |[1][6] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Oral Bioavailability | The fraction of the administered dose that reaches systemic circulation. | 25.6% | [1][2][3] |

| Intravenous Half-life | Time required for the plasma concentration to reduce by half. | 99.0 ± 13.1 h | [1][2] |

| Plasma Clearance (i.v.) | Volume of plasma cleared of the drug per unit time. | 3.9 ± 0.07 L/h/kg | [1][2] |

| Volume of Distribution (Vss) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 374.0 L/kg |[1][2] |

Key Experimental Protocols

The role of this compound in blocking Ca2+ signaling was primarily elucidated through calcium mobilization assays. The foundational chemokine binding assays confirmed its direct interaction with the CXCR4 receptor.

Calcium Mobilization Assay

This assay directly measures changes in intracellular calcium concentration following receptor stimulation.

Objective: To determine if this compound acts as an agonist or antagonist of CXCR4 by measuring its effect on SDF-1α-induced Ca2+ mobilization.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are used.[1]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, Fura-2-acetoxymethyl ester (Fura-2 AM).[1][7] This dye can cross the cell membrane, and once inside, it is cleaved by esterases into its active, membrane-impermeable form (Fura-2), which fluoresces upon binding to Ca2+.

-

Compound Incubation: The Fura-2-loaded cells are incubated in the presence of various concentrations of this compound or a control compound (e.g., AMD3100) for a specified period.[1][7] A vehicle-only control is also included.

-

Stimulation: The natural ligand, SDF-1α (e.g., at 1 µg/ml), is added to the cells to induce CXCR4-mediated Ca2+ mobilization.[1][7]

-

Data Acquisition: Changes in intracellular Ca2+ levels are measured in real-time using a fluorescence spectrophotometer or a similar fluorescence plate reader.[1][7] The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the concentration of free intracellular Ca2+.

-

Analysis: The peak fluorescence signal in the presence of this compound is compared to the signal from the vehicle-only control to determine the extent of inhibition.[1]

Chemokine Binding Assay

This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled chemokine to its receptor.

Objective: To quantify the potency of this compound in inhibiting the binding of SDF-1α to CXCR4.

Methodology:

-

Cell Preparation: CHO cells expressing CXCR4 (or other chemokine receptors for specificity testing) are prepared.[1]

-

Reaction Mixture: The cells are incubated in a binding buffer containing a fixed concentration of 125I-labeled SDF-1α and varying concentrations of the inhibitor, this compound.[1]

-

Incubation: The binding reaction is typically performed on ice to prevent receptor internalization.[1]

-

Separation: The reaction is terminated by washing the cells to remove the unbound radiolabeled ligand.[1]

-

Quantification: The amount of cell-associated radioactivity, representing the bound ligand, is measured using a scintillation counter.[1]

-

Analysis: The percentage of binding inhibition is calculated for each concentration of this compound, and the data are used to determine the 50% inhibitory concentration (IC50) value.[1]

Conclusion

This compound is a highly potent CXCR4 antagonist that effectively blocks the physiological signaling cascade initiated by the receptor's natural ligand, SDF-1α. A primary and critical consequence of this antagonism is the dose-dependent inhibition of intracellular Ca2+ mobilization.[1][6] By preventing the initial SDF-1α binding event, this compound abrogates the G-protein-mediated activation of Phospholipase C and the subsequent release of Ca2+ from intracellular stores. This mechanism is central to its potent anti-HIV-1 activity, as it prevents the CXCR4 co-receptor function required for viral entry. The comprehensive data from binding and functional assays, including calcium mobilization studies, firmly establish the role of this compound as a powerful blocker of CXCR4-mediated Ca2+ signaling, highlighting its therapeutic potential for professionals in drug development.

References

- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

KRH-3955: A Technical Whitepaper on a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides an in-depth technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key assays and a summary of its inhibitory effects on the SDF-1α/CXCR4 signaling pathway are presented. This guide is intended to serve as a comprehensive resource for researchers investigating CXCR4 antagonism and its therapeutic potential, particularly in the context of HIV-1 infection.

Chemical Structure and Properties

This compound, with the full chemical name N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine, is a derivative of the earlier CXCR4 antagonist, KRH-1636. Its development was aimed at improving oral bioavailability while maintaining high potency.

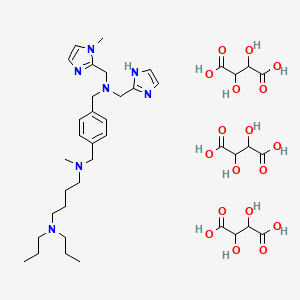

Chemical Structure:

(Image Credit: MedChemExpress)

Physicochemical and Biological Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₅N₇ (free base) | [1] |

| C₂₈H₄₅N₇ · 3HCl (hydrochloride) | [1] | |

| Molecular Weight | 589.09 g/mol (hydrochloride) | [1] |

| CAS Number | 1097732-62-1 (free base) | [2] |

| 2253744-59-9 (hydrochloride) | [1] | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO | [1] |

| IC₅₀ (SDF-1α binding) | 0.61 nM | [3] |

| EC₅₀ (anti-HIV-1) | 0.3 - 1.0 nM | [3] |

| Oral Bioavailability (rats) | 25.6% | [4][5] |

Mechanism of Action: Antagonism of the SDF-1α/CXCR4 Signaling Pathway

This compound exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 initiates a signaling cascade that is crucial for various physiological processes, including immune cell trafficking. In the context of pathology, this axis is exploited by X4-tropic strains of HIV-1 for viral entry into host cells.

This compound physically blocks the binding of SDF-1α to CXCR4, thereby inhibiting the downstream signaling events. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i), which serves as a second messenger. By preventing the initial ligand-receptor interaction, this compound abrogates the SDF-1α-induced increase in [Ca²⁺]i.

Below is a diagram illustrating the SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

Caption: SDF-1α/CXCR4 signaling and this compound inhibition.

Synthesis

Detailed synthesis protocols for this compound are not publicly available and are considered proprietary information of the Kureha Corporation, the entity credited with its synthesis and purification.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

CXCR4-Mediated Calcium Mobilization Assay

This assay is designed to measure the ability of this compound to inhibit the SDF-1α-induced increase in intracellular calcium concentration.

Experimental Workflow:

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation: CXCR4-expressing cells (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4, or a T-cell line such as Molt-4) are cultured to an appropriate density.

-

Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Indo-1 AM, in a suitable buffer. This incubation is typically carried out at 37°C in the dark.

-

Washing: After incubation, the cells are washed to remove any extracellular dye.

-

Compound Incubation: The washed cells are then pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation and Measurement: The cells are subsequently stimulated with a fixed concentration of SDF-1α. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the SDF-1α-induced fluorescence signal. The concentration of this compound that causes a 50% reduction in the signal is determined as the IC₅₀ value.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit the replication of X4-tropic HIV-1 in susceptible cells. The production of the viral p24 capsid protein is used as a marker for viral replication.

Experimental Workflow:

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Detailed Methodology:

-

Cell Preparation: Target cells, such as phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) from healthy donors or a susceptible T-cell line, are prepared.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Viral Infection: Following a short incubation with the compound, the cells are infected with a known amount of an X4-tropic HIV-1 strain (e.g., NL4-3).

-

Culture: The infected cells are cultured for several days to allow for viral replication.

-

Supernatant Collection: At the end of the culture period, the cell culture supernatant is harvested.

-

p24 ELISA: The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The extent of viral replication is determined by the amount of p24 antigen produced. The effective concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.

Conclusion

This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant anti-HIV-1 activity. Its mechanism of action involves the direct inhibition of the SDF-1α/CXCR4 signaling axis, a pathway critical for both normal physiological processes and pathological conditions, including HIV-1 infection. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research into the therapeutic applications of this compound and other CXCR4 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ablinc.com [ablinc.com]

KRH-3955: An Orally Bioavailable CXCR4 Antagonist Derived from KRH-1636 for Anti-HIV-1 Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KRH-3955, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, this compound exhibits significantly improved pharmacokinetic properties, making it a promising candidate for anti-HIV-1 therapy. This document details the pharmacological profile of this compound, its mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format for effective comparison and analysis.

Introduction: The Evolution from KRH-1636 to this compound

The chemokine receptor CXCR4 plays a crucial role as a coreceptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[1][2][3] Antagonizing this receptor is a key therapeutic strategy to inhibit viral entry and replication. KRH-1636, a nonpeptide compound, was identified as a potent and selective CXCR4 antagonist with significant anti-HIV-1 activity.[3][4][5] However, its clinical development was hampered by poor oral bioavailability.[1][6]

To overcome this limitation, this compound was developed through chemical modification of KRH-1636.[1] This derivative retains the potent CXCR4 antagonistic properties of its parent compound but demonstrates significantly enhanced oral bioavailability, positioning it as a more viable drug candidate.[1][6] This guide will explore the key characteristics of this compound, drawing comparisons with KRH-1636 and the well-characterized CXCR4 antagonist, AMD3100.

Pharmacological Profile and Mechanism of Action

This compound is a highly potent and selective antagonist of CXCR4.[7][8] Its primary mechanism of action involves binding to the CXCR4 receptor and inhibiting the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][6][9] This blockade prevents the conformational changes in the gp120 envelope glycoprotein of X4 HIV-1 necessary for viral fusion and entry into the host cell.

In Vitro Anti-HIV-1 Activity

This compound demonstrates potent inhibitory activity against a range of X4 HIV-1 strains, including clinical isolates and those with resistance mutations to other antiretroviral drugs.[1][6] Its efficacy is significantly greater than that of its parent compound, KRH-1636, and another CXCR4 antagonist, AMD3100.[1]

| Compound | Target HIV-1 Strain(s) | Cell Type | EC50 (nM) | EC90 (nM) |

| This compound | X4 HIV-1 (NL4-3), R5X4 HIV-1 (89.6) | Activated PBMCs | 0.23 - 1.3 | 2.7 - 3.5 |

| KRH-1636 | X4 HIV-1 | Activated PBMCs | ~40-fold less potent than this compound | Not Reported |

| AMD3100 | X4 HIV-1 | Activated PBMCs | Not Reported | Not Reported |

| SCH-D (Vicriviroc) | R5 HIV-1 | Activated PBMCs | Not Reported | Not Reported |

Table 1: Comparative in vitro anti-HIV-1 activities of this compound and other chemokine receptor antagonists. Data compiled from multiple studies.[1]

CXCR4 Binding and Signaling Inhibition

This compound effectively inhibits the binding of SDF-1α to CXCR4, with a reported IC50 of 0.61 nM.[2][8][9][10] This binding inhibition directly translates to the blockade of downstream signaling pathways. Specifically, this compound has been shown to inhibit SDF-1α-induced intracellular calcium mobilization, a key signaling event mediated by CXCR4 activation.[1][6] The binding site of this compound on CXCR4 is thought to involve the first, second, and third extracellular loops of the receptor.[1][6][11]

| Compound | Assay | Cell Type | IC50 (nM) |

| This compound | SDF-1α Binding Inhibition | CHO-CXCR4 cells | 0.61 |

| This compound | MAb 12G5 Binding Inhibition | CXCR4 Mutants | 0.5 - 14.1 |

Table 2: this compound binding affinity to CXCR4.[9][10]

Pharmacokinetics

A key advantage of this compound is its improved pharmacokinetic profile, particularly its oral bioavailability. In rat models, this compound demonstrated an oral bioavailability of 25.6%.[1][6][7]

| Parameter | Value | Species | Dose and Route |

| Oral Bioavailability | 25.6% | Rat | 10 mg/kg, p.o. |

| Cmax | 86.3 ng/mL | Rat | 10 mg/kg, p.o. |

| Terminal Elimination Half-life (t1/2) | 99 h | Rat | 10 mg/kg, i.v. |

| Plasma Clearance | 3.9 L/h/kg | Rat | 10 mg/kg, i.v. |

| Volume of Distribution | 374 L/kg | Rat | 10 mg/kg, i.v. |

Table 3: Pharmacokinetic parameters of this compound in rats.[2][10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity Assay in Activated PBMCs

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells.

-

Infection: Activated PBMCs are infected with X4 or R5X4 HIV-1 strains in the presence of varying concentrations of this compound, KRH-1636, or other control compounds.

-

Culture: The infected cells are cultured for several days.

-

Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the concentration of the p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

SDF-1α Binding Inhibition Assay

-

Cell Lines: Chinese hamster ovary (CHO) cells or Molt-4 T cells stably expressing human CXCR4 are used.

-

Ligand Binding: Cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α and varying concentrations of this compound.

-

Washing and Detection: Unbound ligand is removed by washing, and the amount of bound ligand is quantified using a scintillation counter or flow cytometry.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of SDF-1α binding against the this compound concentration.

Calcium Mobilization Assay

-

Cell Loading: CXCR4-expressing cells (e.g., CHO-CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

SDF-1α Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of this compound on SDF-1α-induced calcium flux is quantified.

In Vivo Efficacy in hu-PBL-SCID Mice

-

Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human PBMCs (hu-PBL-SCID mice) to create a model with a functional human immune system.

-

Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg) is administered to the mice.

-

Viral Challenge: The treated mice are subsequently challenged with an infectious dose of an X4 HIV-1 strain.

-

Monitoring: The viral load in the plasma and peritoneal lavage fluid is monitored over time by measuring HIV-1 p24 antigen levels.

-

Outcome Assessment: The efficacy of this compound in suppressing HIV-1 replication in vivo is evaluated by comparing the viral loads in treated and untreated control mice.[11]

Visualizations

Signaling Pathway of CXCR4 and Inhibition by this compound

Caption: CXCR4 signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for assessing in vivo anti-HIV-1 efficacy.

Conclusion

This compound represents a significant advancement in the development of CXCR4 antagonists for HIV-1 therapy. As a derivative of KRH-1636, it successfully addresses the critical issue of poor oral bioavailability while maintaining and even enhancing the potent anti-HIV-1 activity of its predecessor. The comprehensive preclinical data, including its robust in vitro and in vivo efficacy, favorable pharmacokinetic profile, and well-defined mechanism of action, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in the treatment of HIV-1 infection. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the pursuit of novel antiretroviral therapies.

References

- 1. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, KRH-1636, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pnas.org [pnas.org]

- 6. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. journals.asm.org [journals.asm.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

KRH-3955: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Developed as a derivative of KRH-1636, this compound exhibits significantly improved oral bioavailability and more potent anti-HIV-1 activity compared to its predecessor and other CXCR4 antagonists like AMD3100.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is presented to support further research and development of this promising compound.

Mechanism of Action

This compound functions as a selective antagonist of the CXCR4 receptor.[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in various physiological processes, including lymphocyte trafficking.[4] It is also a major co-receptor for T-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[5][6]

This compound exerts its therapeutic effects by binding to CXCR4 and inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[2][3][5] This blockade prevents the conformational changes in the receptor necessary for viral entry and downstream signaling pathways.[4][7] Specifically, this compound has been shown to inhibit SDF-1α-induced calcium mobilization, a key event in CXCR4-mediated signaling.[3][5] The binding site of this compound on CXCR4 has been localized to the first, second, and/or third extracellular loops of the receptor.[6]

CXCR4 Signaling Pathway

The binding of SDF-1α to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, proliferation, and survival. This compound, by blocking this initial interaction, effectively inhibits these pathways.

In Vitro Pharmacological Profile

CXCR4 Binding Affinity

This compound demonstrates high affinity for the CXCR4 receptor. In competitive binding assays using CHO cells expressing CXCR4, this compound inhibited the binding of ¹²⁵I-labeled SDF-1α with a 50% inhibitory concentration (IC₅₀) of 0.61 nM.[5]

Functional Antagonism

This compound effectively antagonizes CXCR4 function by inhibiting SDF-1α-induced intracellular calcium mobilization. In CXCR4-expressing CHO cells, this compound dose-dependently inhibited the calcium influx triggered by SDF-1α.[5]

Anti-HIV-1 Activity

This compound exhibits potent and selective inhibitory activity against X4-tropic HIV-1 strains. In activated peripheral blood mononuclear cells (PBMCs), this compound inhibited the replication of the X4 HIV-1 strain NL4-3 with 50% effective concentrations (EC₅₀) ranging from 0.23 to 1.3 nM, depending on the donor.[5] The compound was also effective against clinical isolates and recombinant X4 HIV-1 strains with resistance mutations to reverse transcriptase and protease inhibitors.[3]

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Target | Parameter | Value | Reference |

| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | CXCR4 | IC₅₀ | 0.61 nM | [5] |

| Anti-HIV-1 Activity (NL4-3) | Activated PBMCs | X4 HIV-1 | EC₅₀ | 0.23 - 1.3 nM | [5] |

| Anti-HIV-1 Activity (Clinical Isolates) | Activated PBMCs | X4 HIV-1 | EC₅₀ | Potent Inhibition | [3] |

In Vivo Pharmacological Profile

Anti-HIV-1 Efficacy in a Humanized Mouse Model

The in vivo efficacy of this compound against X4 HIV-1 was evaluated in a human peripheral blood lymphocyte-reconstituted severe combined immunodeficient (hu-PBL-SCID) mouse model. A single oral administration of this compound at a dose of 10 mg/kg was sufficient to protect the mice from challenge with the X4-tropic HIV-1 NL4-3 strain.[6] This demonstrates the potent in vivo anti-HIV-1 activity of orally administered this compound.

Pharmacokinetics in Rats

Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound has good oral bioavailability.[5] After a single oral administration of 10 mg/kg, the bioavailability was determined to be 25.6%.[2][3][5] The compound exhibited a long terminal elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg single dose)

| Route of Administration | Bioavailability (%) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | T₁/₂ (h) | Reference |

| Oral | 25.6 | 86.3 | 8.0 | 2500 | 99.0 | [5] |

| Intravenous | - | - | - | 9780 | 99.0 | [5] |

Experimental Protocols

SDF-1α Competitive Binding Assay

This assay measures the ability of a compound to compete with radiolabeled SDF-1α for binding to the CXCR4 receptor.

Methodology:

-

Cell Preparation: CXCR4-expressing Chinese Hamster Ovary (CHO) cells are harvested and suspended in a binding buffer.

-

Assay Setup: The cell suspension is incubated with a constant concentration of ¹²⁵I-labeled SDF-1α and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated on ice to allow binding to reach equilibrium.

-

Washing: Unbound radioligand is removed by washing the cells.

-

Detection: Cell-associated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of ¹²⁵I-labeled SDF-1α binding is calculated for each concentration of this compound, and the IC₅₀ value is determined.[5]

Calcium Mobilization Assay

This functional assay assesses the antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium release.

Methodology:

-

Cell Loading: CXCR4-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: The baseline fluorescence of the loaded cells is measured.

-

Compound Addition: Varying concentrations of this compound are added to the cells and incubated.

-

Agonist Stimulation: SDF-1α is added to stimulate the CXCR4 receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.

-

Data Analysis: The inhibition of the SDF-1α-induced calcium signal by this compound is quantified to determine its antagonistic potency.[5]

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cell-based system.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and activated.

-

Infection and Treatment: The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of this compound.

-

Incubation: The cultures are incubated for a period of time (e.g., 7 days) to allow for viral replication.

-

Sample Collection: Culture supernatants are collected at the end of the incubation period.

-

p24 Quantification: The amount of HIV-1 p24 core antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10][11]

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC₅₀ value is determined.

hu-PBL-SCID Mouse Model for In Vivo Efficacy

This animal model is used to evaluate the in vivo anti-HIV-1 efficacy of drug candidates.[12][13][14][15]

Methodology:

-

Mouse Strain: Severe combined immunodeficient (SCID) mice (e.g., C.B-17 SCID) are used as they can accept human cells without rejection.[6][14]

-

Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.[6][13]

-

Drug Administration: this compound is administered orally to the mice.[6]

-

Viral Challenge: The humanized mice are challenged with an X4-tropic HIV-1 strain (e.g., NL4-3) via intraperitoneal injection.[6]

-

Monitoring: The infection is monitored over time by measuring viral load (e.g., p24 antigen levels in plasma or peritoneal lavage) and CD4+ T cell counts.[6][14]

-

Endpoint Analysis: The efficacy of this compound is determined by comparing the viral load and CD4+ T cell counts in treated mice to those in untreated control mice.

Conclusion

This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant promise as an anti-HIV-1 therapeutic agent. Its strong in vitro and in vivo activity against X4-tropic HIV-1, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further clinical development. The detailed pharmacological profile and experimental methodologies provided in this guide are intended to facilitate continued research into the therapeutic potential of this compound and other CXCR4 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel CXCR4 antagonist this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Novel CXCR4 Antagonist this compound Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Orally Bioavailable CXCR4 Antagonists, this compound and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 8. hanc.info [hanc.info]

- 9. en.hillgene.com [en.hillgene.com]

- 10. goldengatebio.com [goldengatebio.com]

- 11. eaglebio.com [eaglebio.com]

- 12. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The human HIV/peripheral blood lymphocyte (PBL)-SCID mouse. A modified human PBL-SCID model for the study of HIV pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Humanized PBL SCID Mouse Model - Creative Biolabs [creative-biolabs.com]

KRH-3955: A Technical Guide to a Potent CXCR4 Antagonist for X4-Tropic HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of KRH-1636, this compound exhibits significantly improved pharmacokinetic properties and demonstrates potent and selective inhibitory activity against X4-tropic human immunodeficiency virus type 1 (HIV-1) strains. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically one of two chemokine receptors: CCR5 or CXCR4. Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS. This compound is a promising therapeutic candidate that specifically targets the CXCR4 coreceptor, thereby inhibiting the entry of X4-tropic HIV-1 into host cells.[1][2][3][4]

Mechanism of Action

This compound functions as a non-competitive antagonist of the CXCR4 receptor. Its primary mechanism of action involves binding to the extracellular loops of CXCR4, specifically engaging the first, second, and/or third extracellular loops.[1][3][5] This binding sterically hinders the interaction of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), as well as the gp120 of X4-tropic HIV-1, with the receptor. By blocking this interaction, this compound prevents the conformational changes in the viral envelope necessary for membrane fusion and subsequent viral entry into the host cell. Furthermore, this compound has been shown to inhibit SDF-1α-induced intracellular calcium signaling, a downstream effect of CXCR4 activation.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound Action.

Quantitative Data

The anti-HIV-1 activity and receptor binding affinity of this compound have been quantified in various in vitro assays.

Table 1: Anti-HIV-1 Activity of this compound against X4 and R5X4 Tropic Strains in Activated PBMCs

| HIV-1 Strain | Coreceptor Tropism | Donor | EC50 (nM) |

| NL4-3 | X4 | 1 | 0.3 |

| NL4-3 | X4 | 2 | 1.0 |

| 89.6 | R5X4 | 1 | 0.3 |

| 89.6 | R5X4 | 2 | 0.8 |

| JR-CSF | R5 | 1 & 2 | >200 |

Data synthesized from Murakami et al., 2009.[1]

Table 2: Anti-HIV-1 Activity of this compound against NL4-3 in PBMCs from Multiple Donors

| Donor | p24 Antigen (ng/ml) in control | EC50 (nM) | EC90 (nM) |

| 1 | 17 | 1.0 | 3.2 |

| 2 | 22 | 1.2 | 3.3 |

| 3 | 17 | 0.9 | 3.1 |

| 4 | 40 | 0.7 | 2.9 |

| 5 | 120 | 0.8 | 2.9 |

| 6 | 58 | 1.5 | 3.5 |

| 7 | 49 | 0.2 | 2.7 |

| 8 | 53 | 1.0 | 3.0 |

| Mean ± SD | 49 ± 32 | 1.0 ± 0.4 | 3.1 ± 0.3 |

Data from Murakami et al., 2009.[1]

Table 3: Inhibitory Activity of this compound against Drug-Resistant HIV-1 Strains

| Virus | Resistance Profile | IC50 (nM) |

| HXB2 (Wild Type) | - | 0.8 |

| PI-resistant | Multiple PR mutations | 0.4 |

| NRTI-resistant | Multiple RT mutations | 0.6 |

| NNRTI-resistant | Multiple RT mutations | 0.5 |

| Multi-drug resistant | PI and RT mutations | 0.7 |

| T20-resistant | Env (Q40H) | 0.6 |

Data from a single-cycle infectivity assay using recombinant viruses. Data synthesized from Murakami et al., 2009.[1]

Table 4: this compound Binding Affinity and Pharmacokinetics

| Parameter | Value |

| IC50 for SDF-1α binding to CXCR4 | 0.61 nM |

| Oral Bioavailability (in rats) | 25.6% |

Data from Murakami et al., 2009 and other sources.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of this compound to inhibit HIV-1 replication in primary human immune cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, streptomycin, and IL-2.

-

Phytohemagglutinin (PHA).

-

X4-tropic HIV-1 strains (e.g., NL4-3).

-

This compound.

-

96-well culture plates.

-

p24 antigen ELISA kit.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Activate the PBMCs by culturing in RPMI 1640 medium containing PHA (5 µg/ml) and IL-2 (20 U/ml) for 2-3 days.

-

Wash the activated PBMCs and resuspend in fresh medium without PHA.

-

Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in culture medium and add to the cells.

-

Infect the cells with a standardized amount of X4-tropic HIV-1.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

On day 4 post-infection, perform a half-medium change, replacing with fresh medium containing the appropriate concentration of this compound.

-

On day 7 post-infection, collect the culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log concentration of this compound.

SDF-1α Binding Assay

This competitive binding assay measures the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., Molt-4 cells or CHO cells stably expressing human CXCR4).

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

125I-labeled SDF-1α.

-

This compound.

-

Non-labeled SDF-1α (for determining non-specific binding).

-

Microcentrifuge tubes or 96-well filter plates.

-

Gamma counter.

Procedure:

-

Harvest and wash the CXCR4-expressing cells.

-

Resuspend the cells in binding buffer to a concentration of 1-2 x 10^6 cells/ml.

-

In microcentrifuge tubes or a 96-well plate, combine the cell suspension, a fixed concentration of 125I-labeled SDF-1α, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled SDF-1α.

-

Incubate the mixture on ice for 2-3 hours with gentle agitation.

-

Separate the cells from the unbound ligand by centrifugation through an oil cushion or by washing on a filter plate.

-

Measure the cell-associated radioactivity in a gamma counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Calcium Flux Assay

This functional assay assesses the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

Materials:

-

CXCR4-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

SDF-1α.

-

This compound.

-

A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of kinetic measurements.

Procedure:

-

Load the CXCR4-expressing cells with a calcium-sensitive dye according to the dye manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Aliquot the cells into a 96-well plate.

-